molecular formula C8H20ClN3 B11905964 4-(Piperazin-1-yl)butan-1-amine hydrochloride

4-(Piperazin-1-yl)butan-1-amine hydrochloride

Cat. No.: B11905964
M. Wt: 193.72 g/mol
InChI Key: QKERALOPHJTNQK-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)butan-1-amine hydrochloride: is a chemical compound with the molecular formula C8H20ClN3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperazin-1-yl)butan-1-amine hydrochloride typically involves the reaction of piperazine with 4-chlorobutan-1-amine. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(Piperazin-1-yl)butan-1-amine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the piperazine ring.

    Substitution: Various substituted piperazine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 4-(Piperazin-1-yl)butan-1-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new chemical entities with potential therapeutic applications.

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets

Medicine: this compound is used in the synthesis of pharmaceutical compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. It is also used in the development of drugs for the treatment of neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

    4-(Piperazin-1-yl)butan-1-ol hydrochloride: Similar in structure but contains a hydroxyl group instead of an amine group.

    1-(3-Aminopropyl)-4-methylpiperazine: Contains a methyl group on the piperazine ring and an aminopropyl side chain.

    4-(4-Phenylpiperazin-1-yl)butan-1-amine hydrochloride: Contains a phenyl group on the piperazine ring.

Uniqueness: 4-(Piperazin-1-yl)butan-1-amine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.

Properties

Molecular Formula

C8H20ClN3

Molecular Weight

193.72 g/mol

IUPAC Name

4-piperazin-1-ylbutan-1-amine;hydrochloride

InChI

InChI=1S/C8H19N3.ClH/c9-3-1-2-6-11-7-4-10-5-8-11;/h10H,1-9H2;1H

InChI Key

QKERALOPHJTNQK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCCN.Cl

Origin of Product

United States

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